molecular formula C13H22Cl2N2 B1453277 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride CAS No. 92309-62-1

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B1453277
CAS No.: 92309-62-1
M. Wt: 277.23 g/mol
InChI Key: OPZZZCZWHJKIAC-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a chemical reagent for research purposes. Piperidine derivatives are prominent scaffolds in medicinal chemistry, frequently explored for their potential to interact with central nervous system targets . Specifically, 1-benzylpiperidine structural motifs are investigated in neuroscience research, particularly in the context of Alzheimer's disease, for their potential multifunctional activity. This includes acting as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic system is a key therapeutic target for alleviating cognitive decline . Furthermore, due to the high comorbidity of depression in Alzheimer's patients, such compounds are also studied for their affinity to the serotonin transporter (SERT), aiming to create a single molecule that can address both cognitive and neuropsychiatric symptoms . The dihydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, making it suitable for various in vitro assay conditions. This product is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-3-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZZZCZWHJKIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679962
Record name 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92309-62-1
Record name 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride typically involves:

  • Starting from simpler piperidine derivatives or substituted pyridines.
  • Multi-step transformations including N-acylation , quaternization , partial reduction , hydrolysis , and reductive amination .
  • Use of chiral resolution agents to obtain the desired stereochemistry.
  • Final conversion to dihydrochloride salt for stability and usability.

This compound’s synthesis avoids highly hazardous reagents like lithium aluminum hydride in some improved methods, favoring safer and more cost-effective alternatives.

Detailed Stepwise Preparation Method

A representative and improved process for preparing (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine involves the following stages:

Step Reaction Reagents & Conditions Notes
1 N-acylation of 3-amino-4-methylpyridine Acetyl chloride, acetic acid, room temperature Forms N-acyl intermediate
2 Quaternization of pyridine nitrogen Benzyl chloride, toluene, 110°C Introduces benzyl group
3 Partial reduction to tetrahydropyridine Sodium borohydride, methanol or water, 0-5°C Reduces pyridine ring partially
4 Hydrolysis of tetrahydropyridine intermediate Mixture of hydrochloric acid and acetic acid, 80-85°C Opens ring or modifies functional groups
5 Reductive amination Titanium(IV) tetraisopropoxide, methylamine (methanolic), sodium borohydride, 0-5°C Introduces methylamine moiety
6 Chiral resolution Ditoluoyl-L-tartaric acid in methanol-water (1:1) Achieves desired (3R,4R) stereochemistry

This method emphasizes ambient or mild temperatures, safer reagents, and avoids pyrophoric or highly moisture-sensitive chemicals.

Alternative Preparation Routes

Other documented methods include:

  • Reductive amination of 1-Benzyl-4-methylpiperidin-3-one with methylamine using sodium triacetoxyborohydride in sealed tubes. This method is efficient but uses moisture-sensitive and pyrophoric reagents, making scale-up challenging.
  • Preparation from N-benzyl-4-carbonyl-ethyl nipecotate and aqueous ammonia in ethanol, followed by solvent extraction and purification steps. Reaction temperatures range from 0 to 70°C, typically optimized around 30-40°C, with reaction times of 5-72 hours. This route yields the compound as L-di-p-toluoyltartrate salt, which can be converted to the dihydrochloride salt.

Comparative Analysis of Key Preparation Parameters

Parameter Improved Process (Patent EP2994454B1) Alternative Ammonia Route (CN105237463A) Reductive Amination Route (US Patent)
Starting Material 3-amino-4-methylpyridine N-benzyl-4-carbonyl-ethyl nipecotate 1-Benzyl-4-methylpiperidin-3-one
Key Reagents Acetyl chloride, benzyl chloride, NaBH4, Ti(OiPr)4 Ammonia (aqueous), ethanol, methyl tertiary butyl ether Sodium triacetoxyborohydride, methylamine
Reaction Temperature 0-110°C (varies by step) 0-70°C (optimum 30-40°C) Sealed tube conditions (high pressure)
Yield Improved overall yield (not specified exactly, but better than 13.6%) Moderate yield, dependent on extraction efficiency Moderate yield but limited by scale-up difficulties
Safety Avoids pyrophoric and highly moisture-sensitive reagents Uses common solvents and reagents Uses pyrophoric and moisture-sensitive reagents
Scalability Suitable for commercial scale Suitable with careful control Difficult due to sealed tube and reagent sensitivity
Purification Chiral resolution with ditoluoyl-L-tartaric acid Extraction and drying over sodium sulfate Chromatography required

Notes on Purification and Stereochemistry

  • The final compound is often obtained as a dihydrochloride salt to improve stability and crystallinity.
  • Chiral resolution is essential to obtain the (3R,4R)-enantiomer, typically using tartaric acid derivatives such as dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid.
  • Multiple steps may require purification by crystallization or chromatography, though improved methods aim to minimize chromatographic steps due to cost and complexity.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Multi-step N-acylation, quaternization, reduction, hydrolysis, reductive amination with chiral resolution Uses common reagents, safer, better yield, scalable Cost-effective, safer, environmentally friendly Multi-step complexity
Ammonia route with extraction and salt formation Simple reagents, mild conditions Straightforward, moderate yield Longer reaction times, multiple extraction steps
Reductive amination with sodium triacetoxyborohydride Direct conversion, fewer steps Efficient conversion Pyrophoric reagent, moisture sensitive, scale-up issues

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via reductive amination , alkylation , and acid-catalyzed cyclization . Key steps include:

1.1 Reductive Amination

  • Reactants : 3-Methylpiperidin-4-one and benzylamine.

  • Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 25°C for 12 hours.

  • Yield : ~75% after purification.

  • Mechanism : Imine intermediate formation followed by reduction to the secondary amine.

1.2 Alkylation

  • Reactants : 3-Methylpiperidin-4-amine and benzyl bromide.

  • Conditions : Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux (80°C) for 6 hours .

  • Yield : 68–84% (dependent on substituents).

Key Functional Group Transformations

Reaction TypeConditionsProducts/IntermediatesYield (%)Source
Aza-Michael Addition NaHCO₃, CH₃CN/H₂O (3:1), 16–95°CSpirocyclic piperidine analogs36–84
Wittig Reaction PPh₃, CH₂Cl₂, room temperature4-Formylpiperidine derivatives89
Hydrochloride Salt Formation HCl (g) in Et₂O, 0°C to RTDihydrochloride salt95

Catalytic and Stereochemical Insights

  • Stereoselectivity : Substituents at position 3 of the piperidine ring influence binding in acetylcholinesterase (AChE) inhibition. For example, (R)-enantiomers exhibit 3x higher AChE inhibition than (S)-enantiomers .

  • Catalytic Hydrogenation : Used to reduce nitro intermediates during synthesis (e.g., nitrobenzene → aniline derivatives under H₂/Pd-C, 40 psi, 60°C) .

Degradation and Stability

  • Acid Hydrolysis : The dihydrochloride salt undergoes partial decomposition in aqueous HCl (1M) at 60°C, forming benzyl alcohol and methylamine derivatives .

  • Thermal Stability : Stable up to 150°C (TGA data), with decomposition onset at 180°C.

Reaction Optimization Challenges

  • Byproduct Formation : Manganese dioxide-mediated oxidation during cyclization generates undesired amides (~15% yield loss) .

  • Scalability : Multi-step protocols require rigorous purification (e.g., flash chromatography with 2.5% MeOH/DCM) .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions.

Janus Kinase Inhibition
Research indicates that compounds related to this compound may act as Janus kinase inhibitors. Janus kinases play crucial roles in signaling pathways associated with inflammation and immune responses, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals targeting the central nervous system, where piperidine derivatives are often critical .

Synthetic Pathways
The synthesis of this compound typically involves reductive amination processes using benzylamine and 3-methyl-4-piperidone. The compound can undergo various reactions, including oxidation to form ketones or reduction to yield secondary amines, enhancing its utility in organic synthesis.

Biological Studies

Structure-Activity Relationship Studies
Researchers utilize this compound to investigate the structure-activity relationships (SAR) of piperidine derivatives. Understanding how structural modifications affect biological activity is crucial for developing new therapeutic agents.

Binding Affinity Studies
Studies focusing on the binding affinity of this compound to specific receptors or enzymes help elucidate its pharmacological effects. Techniques such as molecular docking simulations are employed to optimize its therapeutic potential.

Case Studies and Research Findings

Study Objective Findings
Study on Janus Kinase InhibitionEvaluate the compound's role as a therapeutic agentDemonstrated potential efficacy in modulating inflammatory responses
SAR Analysis of Piperidine DerivativesInvestigate structural modificationsIdentified key features influencing biological activity, aiding drug design
Binding Affinity AssessmentDetermine interaction with biological targetsRevealed significant binding affinity, supporting further drug development efforts

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Piperidine Derivatives

The following compounds share structural similarities with 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Key Substituents Similarity Score Melting Point/Properties Applications/Notes
1-Benzyl-3-methylpiperidin-4-one C₁₃H₁₅NO Ketone at position 4 0.89 Not reported Intermediate in organic synthesis
1-Benzyl-3-piperidone Hydrochloride Hydrate C₁₂H₁₄ClNO₂·H₂O Ketone at position 3, hydrate 0.91 ~170°C (decomposes) Precursor for amine derivatives
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride C₁₄H₂₂N₂·2HCl Additional methyl at position 4 N/A Not reported Chiral intermediate in drug synthesis

Key Observations :

  • The presence of a ketone group (e.g., in 1-benzyl-3-methylpiperidin-4-one) reduces basicity compared to the amine group in the target compound, affecting reactivity in synthetic pathways .
  • The dihydrochloride salt form (shared with the target compound and (3S,4S)-analog) improves aqueous solubility, critical for bioavailability in drug formulations .

Functional Group Variations

Ethoxycarbonyl and Carbomethoxy Derivatives
  • 1-Benzyl-3-carboethoxy-4-piperidone hydrochloride hydrate (C₁₅H₁₈ClNO₃·H₂O): Features an ethoxycarbonyl group at position 3, contributing to higher molecular weight (315.79 g/mol) and a lower melting point (~170°C with decomposition) compared to the target compound.
  • Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride : The carbomethoxy group at position 3 may stabilize the piperidine ring but reduces nucleophilicity at the amine site, limiting its utility in reductive amination reactions .

Physical and Chemical Properties

Property This compound o-Tolidine Dihydrochloride 1-Benzyl-3-carboethoxy-4-piperidone HCl Hydrate
Molecular Weight ~290.92 g/mol 285.22 g/mol 315.79 g/mol
Melting Point Not reported 300°C ~170°C (decomposes)
Solubility High (dihydrochloride salt) Moderate Moderate (hydrate form)

Biological Activity

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (abbreviated as BM-PDA) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

BM-PDA has the molecular formula C13H22Cl2N2C_{13}H_{22}Cl_2N_2 and a molecular weight of approximately 293.24 g/mol. It typically appears as an off-white solid and exhibits solubility in various solvents, including DMSO and slightly in aqueous acid when heated or sonicated.

The biological activity of BM-PDA is primarily attributed to its interaction with specific molecular targets, particularly Janus kinases (JAKs). These kinases are crucial in signaling pathways related to inflammation and immune responses. The compound has been studied for its potential as a JAK inhibitor, which may have therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Interaction Studies

Research has employed techniques such as molecular docking simulations and enzyme assays to assess the binding affinity of BM-PDA to JAKs. These studies indicate that the compound can modulate the activity of these kinases, influencing cellular signaling pathways and gene expression.

Biological Activity

BM-PDA exhibits several notable biological activities:

  • Anti-inflammatory Effects : As a JAK inhibitor, BM-PDA may reduce inflammation by inhibiting cytokine signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) .
  • Antitumor Potential : Some derivatives of piperidine compounds have shown antiproliferative effects against cancer cell lines, indicating that BM-PDA could be explored for anticancer applications .

Research Findings

Several studies have investigated the biological activity of BM-PDA and related compounds:

StudyFindings
Identified as a potential JAK inhibitor with implications for inflammatory diseases.
Demonstrated structure-activity relationships (SAR) showing enhanced activity against M. tuberculosis with similar piperidine derivatives.
Explored antiproliferative effects on cancer cell lines, suggesting potential for cancer therapy.

Case Study 1: Inhibition of JAKs

In a study examining the efficacy of BM-PDA as a JAK inhibitor, researchers found that it significantly reduced cytokine-induced signaling in vitro. This suggests its potential use in treating autoimmune disorders characterized by excessive inflammation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine derivatives similar to BM-PDA. The results indicated that these compounds exhibited potent activity against M. tuberculosis, highlighting their potential as novel therapeutic agents against resistant strains .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Reactant of Route 2
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1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

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